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Coenzyme F430

Catalog No.
S620897
CAS No.
73145-13-8
M.F
C42H51N6NiO13+
M. Wt
906.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coenzyme F430

CAS Number

73145-13-8

Product Name

Coenzyme F430

IUPAC Name

3-[(19Z)-5-(2-amino-2-oxoethyl)-4,22-bis(2-carboxylatoethyl)-18,29-bis(carboxylatomethyl)-5,23-dimethyl-14-oxido-25-oxo-9,26,27,28,30-pentazaheptacyclo[19.5.1.13,6.18,11.116,19.01,23.010,15]triaconta-6(30),9,14,16(28),19,21(27)-hexaen-17-yl]propanoate;hydron;nickel(2+)

Molecular Formula

C42H51N6NiO13+

Molecular Weight

906.6 g/mol

InChI

InChI=1S/C42H52N6O13.Ni/c1-40(16-30(43)50)22(5-9-33(54)55)27-15-42-41(2,17-31(51)48-42)23(6-10-34(56)57)26(47-42)13-24-20(11-35(58)59)19(4-8-32(52)53)39(45-24)37-28(49)7-3-18-21(12-36(60)61)25(46-38(18)37)14-29(40)44-27;/h13,18-23,25,27,49H,3-12,14-17H2,1-2H3,(H2,43,50)(H,48,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61);/q;+2/p-1/b24-13-;

InChI Key

CHVWTBUDWUYSFF-QFPZOENFSA-M

SMILES

[H+].[H+].[H+].[H+].[H+].CC12CC(=O)NC13CC4C(C(C(=N4)CC5C(C6CCC(=C(C6=N5)C7=NC(=CC(=N3)C2CCC(=O)[O-])C(C7CCC(=O)[O-])CC(=O)[O-])[O-])CC(=O)[O-])(C)CC(=O)N)CCC(=O)[O-].[Ni+2]

Synonyms

coenzyme F430, CoF430, F(430), factor F430, factors F430, nickel porphinoid

Canonical SMILES

[H+].[H+].[H+].[H+].[H+].CC12CC(=O)NC13CC4C(C(C(=N4)CC5C(C6CCC(=C(C6=N5)C7=NC(=CC(=N3)C2CCC(=O)[O-])C(C7CCC(=O)[O-])CC(=O)[O-])[O-])CC(=O)[O-])(C)CC(=O)N)CCC(=O)[O-].[Ni+2]

Isomeric SMILES

[H+].[H+].[H+].[H+].[H+].CC12CC(=O)NC13CC4C(C(C(=N4)CC5C(C6CCC(=C(C6=N5)C7=N/C(=C\C(=N3)C2CCC(=O)[O-])/C(C7CCC(=O)[O-])CC(=O)[O-])[O-])CC(=O)[O-])(C)CC(=O)N)CCC(=O)[O-].[Ni+2]

Coenzyme F430 is a unique nickel-containing tetrapyrrole that serves as a cofactor for the enzyme methyl-coenzyme M reductase. This enzyme is critical in the process of methanogenesis, which is the biological production of methane from carbon sources. Coenzyme F430 was first identified in 1978 from Methanobacterium thermoautotrophicum, where it was observed to have a characteristic absorption maximum at 430 nm, leading to its designation as cofactor F430. Structurally, coenzyme F430 is distinct from other tetrapyrroles due to the presence of two additional rings: a γ-lactam ring and a keto-containing carbocyclic ring, making it a corphin rather than a typical porphyrin .

The primary role of coenzyme F430 is as a cofactor in the catalytic activity of methyl-coenzyme M reductase. In this reaction, coenzyme F430 facilitates the conversion of methyl-coenzyme M and coenzyme B into methane and heterodisulfide. The active form of nickel within the enzyme participates in crucial electron transfer processes, allowing for the reduction of methyl-coenzyme M. The reaction can be summarized as follows:

Methyl Coenzyme M+Coenzyme BMethane+Heterodisulfide\text{Methyl Coenzyme M}+\text{Coenzyme B}\rightarrow \text{Methane}+\text{Heterodisulfide}

The mechanism involves either an organonickel intermediate or a transient methyl radical species, highlighting the complexity of the catalytic process .

Coenzyme F430 is exclusively found in methanogenic archaea and some anaerobic methanotrophic archaea. Its biological significance stems from its essential role in methanogenesis, where it contributes to carbon cycling and energy production in anaerobic environments. The presence of coenzyme F430 allows these microorganisms to convert substrates such as carbon dioxide and hydrogen into methane, a process vital for global carbon cycling and energy production in anaerobic ecosystems .

The biosynthesis of coenzyme F430 begins with uroporphyrinogen III, which undergoes several transformations to eventually yield coenzyme F430. Key steps include:

  • Conversion to Sirohydrochlorin: Uroporphyrinogen III is converted into sirohydrochlorin.
  • Nickel Insertion: Nickel is inserted into sirohydrochlorin by a specific chelatase enzyme.
  • Amidation: ATP-dependent amidation occurs, converting acetate side chains into acetamides.
  • Reduction and Cyclization: A reductive cyclization process generates the final structure of coenzyme F430.

This pathway involves several enzymes identified as CfbA-E, which catalyze different steps in the synthesis process .

Coenzyme F430 has significant applications in both environmental and industrial contexts:

  • Bioremediation: Its role in methanogenesis can be harnessed for bioremediation strategies aimed at reducing greenhouse gas emissions.
  • Biotechnological Processes: Understanding its function could lead to innovative approaches in biofuel production and methane management.
  • Research Tool: Coenzyme F430 and its derivatives are used in biochemical research to study enzyme mechanisms and electron transfer processes.

Studies have shown that coenzyme F430 interacts specifically with methyl-coenzyme M reductase, facilitating its catalytic activity. Research indicates that variations in the structure of coenzyme F430 can significantly impact the efficiency of methane generation. Investigations into model complexes have provided insights into how modifications to the nickel coordination environment affect reaction dynamics .

Coenzyme F430 is unique among tetrapyrroles due to its specific structure and biological function. Here are some similar compounds for comparison:

CompoundStructure TypeKey FeaturesUnique Aspects
HemeTetrapyrroleIron-containing; involved in oxygen transportCentral iron atom; primarily found in hemoglobin
ChlorophyllTetrapyrroleMagnesium-containing; involved in photosynthesisCentral magnesium atom; critical for light absorption
Cobalamin (Vitamin B12)CorrinCobalt-containing; essential for various enzymatic functionsContains cobalt; involved in DNA synthesis
SirohemeTetrapyrroleIron-containing; involved in sulfur metabolismPrecursor to sirohydrochlorin

Coenzyme F430's distinctive feature is its incorporation of nickel within its structure, which is rare among natural tetrapyrroles, emphasizing its specialized role in methanogenic pathways .

Molecular Architecture of the Nickel Hydrocorphinoid Core

Coenzyme F430 represents a unique nickel-containing tetrapyrrole cofactor with the molecular formula C₄₂H₅₁N₆NiO₁₃⁺ and a molecular weight of 906.6 grams per mole [2] [17]. The compound belongs to the corphin class of macrocyclic tetrapyrroles, which combine structural elements of both corrins and porphyrins [1] [18]. The trivial name "cofactor F430" was assigned in 1978 based on the characteristic yellow sample extracted from Methanobacterium thermoautotrophicum, which exhibited a distinctive spectroscopic maximum at 430 nanometers [1].

The molecular architecture of coenzyme F430 is distinguished by its reduced porphyrin framework organized within a macrocyclic ring system called a corphin [1] [5]. The core structure comprises four pyrrole-derived rings designated as rings A, B, C, and D, which are characteristic of all modified tetrapyrroles [1] [5]. However, coenzyme F430 possesses two additional ring structures that differentiate it from standard tetrapyrroles: ring E, which is a γ-lactam derived from the amidated acetic acid side chain attached to ring B, and ring F, a keto-containing carbocyclic ring that originates from the propionic acid side chain on ring D [1] [5].

The hydrocorphinoid framework represents the most reduced member of the tetrapyrrole family, existing as a tetrahydroporphyrinogen [5]. This reduction state is critical for the cofactor's function, as it provides the electronic environment necessary for nickel coordination and subsequent catalytic activity [5] [25]. The macrocyclic system exhibits significant structural flexibility, capable of accommodating different coordination geometries around the central nickel ion depending on environmental conditions [19] [26].

Stereochemical complexity arises from the presence of multiple chiral centers within the hydrocorphinoid framework [19] [21]. The native form of coenzyme F430 exists predominantly in specific stereochemical configurations, though isomeric forms can be generated under certain conditions [19]. The most commonly observed variant is the 12,13-diepimer, which differs in the relative stereochemical disposition of acid side chains at positions 12 and 13 of the macrocycle periphery [19]. These stereochemical differences significantly impact the coordination geometry and spectroscopic properties of the cofactor [19] [21].

The biosynthetic origin of coenzyme F430 traces back to uroporphyrinogen III, the common precursor of all natural tetrapyrroles [5] [8]. The biosynthetic pathway proceeds through sirohydrochlorin, with nickel insertion catalyzed by the CbiX chelatase enzyme [5]. This biosynthetic route involves multiple adenosine triphosphate-dependent steps, reflecting the high energetic cost associated with assembling this specialized metalloporphinoid structure [5].

Table 1: Physicochemical Properties of Coenzyme F430

PropertyValueReference
Molecular FormulaC₄₂H₅₁N₆NiO₁₃⁺ [2] [17]
Molecular Weight (g/mol)906.6 [2] [17]
Coordination Number (aqueous)6 (hexacoordinate) [19] [26]
Nickel Oxidation State (native)Ni(II) [1] [15]
UV-Vis Absorption Maximum (nm)430 (in water), 422 (protein-bound) [1] [9]
Number of Pyrrole Rings4 (A, B, C, D) [1] [5]
Additional Ring Structures2 additional (E: γ-lactam, F: keto-carbocyclic) [1] [29]
Central Metal IonNickel (Ni²⁺) [1] [5]
Stereochemical FormsMultiple isomers (12,13-diepimer common) [19] [21]
SolubilityWater-soluble [19] [26]
Temperature StabilityHeat-labile (forms degradation products) [8] [19]
Coordination Geometry (low temp)Octahedral (6-coordinate) [19] [26]
Coordination Geometry (high temp)Square planar (4-coordinate) [19] [26]
Biosynthetic PrecursorSirohydrochlorin via CbiX chelatase [5] [8]

Spectroscopic Characteristics (UV-Vis, NMR, EPR)

The spectroscopic properties of coenzyme F430 provide essential insights into its electronic structure and coordination environment [9] [12] [26]. Ultraviolet-visible spectroscopy reveals the most characteristic feature of this cofactor: a prominent absorption maximum at 430 nanometers in aqueous solution, which shifts to 422 nanometers when bound to methyl-coenzyme M reductase [1] [9]. This absorption band exhibits high extinction coefficient and is responsible for the distinctive yellow coloration of the cofactor [1] [4].

The electronic absorption spectrum displays additional features that reflect the unique hydrocorphinoid structure [10] [11]. Reduced forms of the cofactor exhibit characteristic bands at 276 nanometers, which represent transitions associated with the modified electronic framework [10] [11]. The spectroscopic behavior is highly sensitive to the oxidation state of both the nickel center and the macrocyclic ring system [10] [25].

Nuclear magnetic resonance spectroscopy has provided comprehensive structural characterization of coenzyme F430 [12]. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy, homonuclear Hartmann-Hahn, nuclear Overhauser effect spectroscopy, and rotating-frame Overhauser effect spectroscopy, have enabled complete assignment of all carbon atoms and non-exchangeable protons [12]. Heteronuclear multiple quantum coherence and heteronuclear multiple bond connectivity experiments have confirmed structural features through long-range through-bond ¹H-¹³C connectivities [12].

The ¹H nuclear magnetic resonance spectrum provides detailed information about the proton environments within the hydrocorphinoid framework [12]. Signal assignments have been established for all non-exchangeable protons, with chemical shifts reflecting the specific electronic environment created by the reduced tetrapyrrole system and nickel coordination [12]. The ¹³C nuclear magnetic resonance data confirm 16 of 21 previously assigned carbon signals and provide complete characterization of the carbon framework [12].

Electron paramagnetic resonance spectroscopy reveals the magnetic properties of coenzyme F430 in its various oxidation states [9] [15]. The native Ni(II) form of the cofactor is electron paramagnetic resonance-silent due to its diamagnetic electronic configuration [9] [15]. However, upon reduction to the Ni(I) state, the cofactor becomes paramagnetic and exhibits characteristic electron paramagnetic resonance signals [9] [15].

The electron paramagnetic resonance spectrum of the Ni(I) form displays g-values at 2.25, 2.070, and 2.060, which are typical of an approximately square planar Ni(I) system with one unpaired electron in the dx²-y² orbital [9] [15]. These g-values are characteristic of the catalytically active form of methyl-coenzyme M reductase and provide a spectroscopic signature for the active site environment [9] [15].

Resonance Raman spectroscopy provides information about the vibrational modes of the hydrocorphinoid framework [26]. The spectra are temperature-dependent due to coordination equilibria involving the square-planar and hexacoordinate forms of the cofactor [26]. At room temperature, features characteristic of both 4-coordinate and 6-coordinate forms are observed, reflecting a dynamic equilibrium between these coordination states [26].

X-ray absorption spectroscopy has elucidated the coordination environment around the nickel center [19] [26]. The nickel of isolated coenzyme F430 is hexacoordinate at low temperatures in aqueous solution, with nickel-nitrogen bond lengths of approximately 2.1 Ångströms, suggesting an approximately planar macrocycle [19] [26]. Extended X-ray absorption fine structure analysis confirms that the axial ligands in aqueous solution are water molecules [26].

Mass spectrometry provides definitive molecular identification through the characteristic molecular ion at 905.2867 mass-to-charge ratio [14]. The isotopic pattern is distinctive due to the presence of nickel isotopes, with characteristic peaks at 905.2867 (100% intensity), 906.2927 (37%), 907.2961 (40%), 908.2865 (15%), 909.2875 (7%), and 910.2891 (2%) [14]. The doubly charged molecular ion at 453.1464 mass-to-charge ratio further confirms the molecular identity [14].

Table 2: Spectroscopic Characteristics of Coenzyme F430

Spectroscopic MethodKey Features/ParametersOxidation StateReference
UV-Visible Spectroscopyλmax = 430 nm (aqueous solution)Ni(II) [1] [9]
UV-Visible Spectroscopyλmax = 422 nm (protein-bound form)Ni(II) [9]
Electronic AbsorptionAdditional bands at 276 nm (reduced forms)Various [10] [11]
Nuclear Magnetic Resonance (¹H NMR)All proton assignments determinedNi(II) [12]
Nuclear Magnetic Resonance (¹³C NMR)Complete carbon assignments availableNi(II) [12]
Nuclear Magnetic Resonance (2D NMR)COSY, HOHAHA, NOESY, ROESY correlationsNi(II) [12]
Electron Paramagnetic ResonanceEPR-silent in Ni(II) oxidation stateNi(II) [9] [15]
Electron Paramagnetic ResonanceEPR-active in Ni(I) oxidation stateNi(I) [9] [15]
Electron Paramagnetic Resonanceg-tensor: g₁=2.25, g₂=2.070, g₃=2.060Ni(I) [9] [15]
Mass SpectrometryMolecular ion [M]⁺ = 905.2867 m/zNi(II) [14]
Resonance RamanTemperature-dependent spectraNi(II) [26]
X-ray Absorption SpectroscopyNi-N bond lengths ~2.1 Å (6-coordinate)Ni(II) [19] [26]

Redox Chemistry and Nickel Oxidation States

The redox chemistry of coenzyme F430 is central to its biological function and involves multiple nickel oxidation states with distinct electronic and spectroscopic properties [9] [15] [25]. The cofactor can exist in three primary oxidation states: Ni(I), Ni(II), and Ni(III), each characterized by unique electron paramagnetic resonance signatures and catalytic activities [15] [25].

The Ni(I) oxidation state represents the catalytically active form of the cofactor, designated as methyl-coenzyme M reductase-red1 [9] [15]. This state is characterized by a d⁹ electronic configuration with the unpaired electron occupying the dx²-y² orbital in an approximately square planar coordination geometry [9] [15]. The reduction potential for the Ni(II)/Ni(I) couple is extremely negative, below -600 millivolts versus the normal hydrogen electrode, making this one of the most reducing biological cofactors known [15].

The methyl-coenzyme M reductase-red1 state can be further subdivided into three distinct forms based on substrate coordination [13] [15]. The methyl-coenzyme M reductase-red1a state lacks bound coenzymes, methyl-coenzyme M reductase-red1m contains bound methyl-coenzyme M, and methyl-coenzyme M reductase-red1c includes bound coenzyme M [13] [15]. Each of these forms exhibits characteristic electron paramagnetic resonance spectra that reflect the specific coordination environment [13] [15].

The Ni(II) oxidation state encompasses several distinct forms with different coordination environments and biological activities [9] [15] [19]. The native form of isolated coenzyme F430 exists primarily as Ni(II) with a d⁸ low-spin electronic configuration [1] [15]. In aqueous solution at low temperatures, the nickel center adopts hexacoordinate geometry with water molecules as axial ligands [19] [26]. At elevated temperatures, an equilibrium exists between the hexacoordinate form and a square planar four-coordinate species [19] [26].

The methyl-coenzyme M reductase-silent state represents an enzymatically inactive Ni(II) form that is electron paramagnetic resonance-silent due to its diamagnetic nature [9] [15]. The methyl-coenzyme M reductase-ox1-silent state serves as a precursor to the active methyl-coenzyme M reductase-red1 state and also contains Ni(II) in an electron paramagnetic resonance-silent configuration [15] [25].

The Ni(III) oxidation state has been identified in the methyl-coenzyme M reductase-ox1 form, which exhibits paradoxical spectroscopic properties [15] [25]. Despite containing Ni(III), this state displays electron paramagnetic resonance parameters reminiscent of a Ni(I) species, with g-values similar to those observed for the active methyl-coenzyme M reductase-red1 state [15] [25]. This apparent contradiction is explained by antiferromagnetic coupling between the Ni(III) center and a thiyl radical derived from coenzyme M, resulting in an overall S = 1/2 system [25].

Magnetic circular dichroism spectroscopy combined with density functional theory calculations has provided insights into the electronic structure of different oxidation states [25]. These studies demonstrate that oxidation of the methyl-coenzyme M reductase-ox1-silent state leads to formation of a hydrocorphin anion radical rather than direct oxidation of the nickel center [25]. The resulting electronic structure involves complex interactions between the metal center and the macrocyclic π-system [25].

The redox properties of coenzyme F430 are finely tuned through its biosynthetic maturation [16]. Computational studies reveal that the native F430 cofactor, despite having the highest reduction potential among its biosynthetic precursors, exhibits optimal catalytic efficiency due to strengthened nickel-sulfur bond formation during the catalytic cycle [16]. This counterintuitive relationship demonstrates that evolutionary optimization has prioritized transition state stabilization over simple reducing power [16].

Variable-temperature variable-field magnetic circular dichroism experiments have characterized the magnetic properties of different oxidation states [25]. These measurements confirm the electronic configurations and provide quantitative data on the magnetic interactions within the cofactor [25]. The results support models involving complex electronic structures that differ significantly from simple mononuclear nickel complexes [25].

Table 3: Redox Chemistry and Nickel Oxidation States in Coenzyme F430

Oxidation StateState DesignationEPR PropertiesElectronic ConfigurationReduction PotentialReference
Ni(I)MCR-red1 (active)EPR-active, g₁=2.25, g₂=2.070, g₃=2.060d⁹, square planar, dx²-y² unpairedE° < -600 mV vs NHE [9] [15]
Ni(I)MCR-red1a (no coenzymes)EPR-active, characteristic spectrumd⁹, square planarVery negative potential [13] [15]
Ni(I)MCR-red1m (with CH₃S-CoM)EPR-active, substrate-modifiedd⁹, substrate coordinatedSubstrate-dependent [13] [15]
Ni(I)MCR-red1c (with HS-CoM)EPR-active, coenzyme-modifiedd⁹, coenzyme coordinatedCoenzyme-dependent [13] [15]
Ni(II)MCR-silent (inactive)EPR-silent (diamagnetic)d⁸, low spinReference state [9] [15]
Ni(II)MCR-ox1-silent (inactive)EPR-silent (diamagnetic)d⁸, low spinPrecursor to red1 [15] [25]
Ni(II)Native F430 (isolated)EPR-silent (diamagnetic)d⁸, low spinWeakest reductant in bioseries [16]
Ni(II)Hexacoordinate (low temp)EPR-silent (diamagnetic)d⁸, octahedralpH and temperature dependent [19] [26]
Ni(II)Square planar (high temp)EPR-silent (diamagnetic)d⁸, square planarCoordination dependent [19] [26]
Ni(III)MCR-ox1 (inactive)EPR-active, Ni(I)-like spectrumd⁷, high spin coupled to radicalE° > Ni(II)/Ni(I) couple [15] [25]
Ni(III)Thiyl radical coupledEPR-active, S = 1/2d⁷, antiferromagnetic couplingRadical-stabilized [25]

The biosynthesis of coenzyme F430 begins with uroporphyrinogen III, the fundamental macrocyclic intermediate from which all modified tetrapyrroles are derived, including hemes, chlorophylls, sirohemes, corrins, bilins, and heme d1 [1] [4]. Uroporphyrinogen III serves as the branching point for tetrapyrrole diversification and features a hexahydroporphine core where each pyrrole ring contains hydrogen atoms on its two outermost carbons replaced by an acetic acid group and a propionic acid group [5] [6].

The conversion of uroporphyrinogen III to sirohydrochlorin, the immediate precursor for coenzyme F430 biosynthesis, occurs through a well-characterized pathway involving two sequential enzymatic steps. First, uroporphyrinogen III methyltransferase catalyzes the donation of two S-adenosyl-L-methionine-derived methyl groups to carbons 2 and 7 of uroporphyrinogen III to form precorrin-2 [7] [8]. This methylation step is followed by an NAD+-dependent dehydrogenation reaction catalyzed by precorrin-2 dehydrogenase, which converts precorrin-2 to sirohydrochlorin [7] [9].

Radiolabeling experiments have conclusively demonstrated that sirohydrochlorin serves as the direct precursor for coenzyme F430 biosynthesis [1] [4]. This metal-free tetrapyrrole intermediate represents the point at which the F430 biosynthetic pathway diverges from siroheme synthesis, with the subsequent transformations being catalyzed exclusively by the Cfb enzymes. The utilization of sirohydrochlorin as the starting substrate for F430 biosynthesis reflects the evolutionary relationship between different tetrapyrrole pathways and demonstrates how nature has adapted common biosynthetic intermediates for specialized functions [10].

Nickel Insertion Mechanisms and Chelatase Specificity

The insertion of nickel into sirohydrochlorin represents the first committed step in coenzyme F430 biosynthesis and is catalyzed by CfbA, a class II chelatase that exhibits remarkable specificity for nickel over other divalent metal ions [1] [11] [12]. CfbA belongs to an ancestral lineage of class II chelatases and displays unique structural features that distinguish it from other members of this enzyme family, including a homodimeric architecture with symmetric active sites and a distinctive arrangement of four histidine residues [11] [12] [13].

X-ray crystallographic studies of CfbA from Methanocaldococcus jannaschii have provided detailed insights into the nickel insertion mechanism [11] [12]. The enzyme contains two symmetrically positioned metal-binding sites, each coordinated by conserved histidine residues (His9 and His75) from opposite subunits. Under physiological conditions with low nickel concentrations, one metal-binding site is sufficient for catalysis, while the opposing pair of histidine residues may function as base catalysts for substrate deprotonation [13] [14].

The nickel insertion mechanism proceeds through a substrate-assisted pathway where the acetate side chain of sirohydrochlorin actively participates in facilitating metal coordination [11] [12] [15]. Crystallographic snapshot analysis has captured a unique Ni2+-sirohydrochlorin-histidine intermediate complex, revealing that nickel insertion is promoted by the direct involvement of the substrate's acetate side chain rather than relying solely on protein-mediated coordination [12] [14].

Interestingly, CfbA exhibits dual metal specificity and can also function as a cobalt chelatase in vitro, albeit with different kinetic properties [11] [12] [15]. The reaction rate for cobalt insertion significantly exceeds that of nickel, as demonstrated by both structural and biochemical analyses. This observation suggests that the natural specificity for nickel over cobalt in vivo results from the differential availability of these metal ions within the archaeal cytoplasm rather than inherent catalytic preferences [1] [11].

The metal coordination geometry in CfbA involves octahedral, high-spin metal binding, with three protein residues (His9, His75, and Glu42) positioned in a facial arrangement [13] [16]. This binding mode differs from other chelatases and contributes to the unique reactivity profile of CfbA. The enzyme's ability to bind labile metal substrates indicates that metal desolvation is not rate-limiting, which represents a generalization applicable to all class II chelatases [16].

Macrocyclic Modifications: Lactamization and Carbocyclic Ring Formation

Following nickel insertion and subsequent amidation by CfbE, the most complex transformation in coenzyme F430 biosynthesis occurs through the action of the CfbC/CfbD nitrogenase-like complex, which catalyzes an unprecedented six-electron reduction coupled with γ-lactamization [2] [3] [17]. This remarkable transformation converts Ni2+-sirohydrochlorin a,c-diamide into seco-F430, involving the simultaneous reduction of three double bonds in the tetrapyrrole macrocycle and the formation of seven stereocenters in a highly orchestrated spatial and regioselective process [1] [4] [18].

The CfbC/CfbD system represents a primitive homolog of nitrogenase and consists of two homodimeric proteins: CfbC2 (the reductase component) and CfbD2 (the catalytic component) [17] [19]. Both subunits contain [4Fe-4S] clusters with all-cysteine ligation, exhibiting midpoint potentials of -256 mV for CfbC2 and -407 mV for CfbD2 [20]. These redox potentials indicate that the six consecutive electron transfers required for macrocyclic reduction are thermodynamically unfavorable, necessitating an intricate interplay of ATP binding, hydrolysis, protein complex formation, and release to drive product formation [20].

The reduction mechanism involves the stepwise saturation of double bonds at specific positions within the tetrapyrrole ring system. The CfbC/CfbD complex catalyzes the addition of six electrons and seven protons to the Ni2+-sirohydrochlorin a,c-diamide substrate, resulting in the formation of Ni2+-hexahydrosirohydrochlorin a,c-diamide [1] [4] [18]. This process is accompanied by the spontaneous γ-lactamization of the c-acetamide side chain, which cyclizes to form the lactam E ring characteristic of coenzyme F430 [18] [21].

The lactamization reaction represents a critical structural modification that distinguishes coenzyme F430 from other tetrapyrroles. Ring E forms through the intramolecular cyclization of the amidated acetic acid side chain attached to pyrrole ring B, creating a six-membered lactam ring that contributes to the unique electronic and steric properties of the cofactor [1] [4] [18]. This lactam formation may occur spontaneously following the reduction reaction or may involve specific enzymatic facilitation, though the exact mechanism remains under investigation [21].

The final step in coenzyme F430 biosynthesis involves the formation of the carbocyclic F ring, catalyzed by CfbB, a MurF-like ligase [1] [2] [18]. CfbB specifically recognizes seco-F430 as its preferred substrate and catalyzes the ATP-dependent cyclization of the propionate side chain attached to pyrrole ring D [18] [22]. This reaction involves the formation of a six-membered carbocyclic ring containing a ketone group, which represents the final structural element required for mature coenzyme F430.

The carbocyclic ring formation proceeds through the activation of the γ-propionate side chain for intramolecular carbon-carbon bond formation [18] [23]. Structural analysis has confirmed the cyclization through the absence of a proton at the C10 position and the characteristic carbon chemical shift of C173 observed at 200.34 ppm, consistent with ketone formation [1] [4] [18]. This ring closure represents the culminating step in a biosynthetic pathway that transforms a relatively simple tetrapyrrole precursor into one of nature's most structurally complex cofactors.

Evolutionary Conservation of Biosynthetic Gene Clusters (cfbABCDE)

The cfbABCDE gene cluster represents a remarkably conserved biosynthetic unit found across all methanogenic archaea, reflecting the fundamental importance of coenzyme F430 for methanogenesis [2] [3] [24]. Comparative genomic analysis has identified the cfb cluster in diverse methanogenic lineages including Methanosarcina barkeri, Methanomassiliicoccus intestinalis, Methanocella conradii, and Methanosarcina acetivorans, demonstrating its universal distribution within methane-producing archaea [1] [25].

The gene cluster organization typically follows the order cfbA-cfbB-cfbC-cfbD-cfbE, although some variations in gene arrangement occur across different species [1] [25]. Each gene encodes proteins with clear evolutionary relationships to enzymes from other biosynthetic pathways, indicating that the F430 biosynthetic machinery evolved through the recruitment and adaptation of existing enzymatic activities. CfbA shares ancestry with other class II chelatases involved in siroheme and cobalamin biosynthesis [11] [13]. CfbB shows homology to MurF-like ligases involved in cell wall synthesis [1] [26]. CfbC and CfbD are clearly related to nitrogenase subunits NifD and NifH, as well as to the chlorophyll biosynthetic enzymes BchN and BchL [1] [17] [19]. CfbE exhibits similarity to CobB/CbiA diamide synthetases from corrin biosynthesis pathways [1] [23].

Phylogenetic analysis suggests that the CfbC/CfbD system represents an ancestral form of nitrogenase-like enzymes, positioned basally in the evolutionary tree between nitrogenase and dark-operative protochlorophyllide reductase [17] [19]. This evolutionary positioning indicates that the F430 biosynthetic machinery may preserve ancient enzymatic mechanisms that predated the evolution of more specialized nitrogenase and chlorophyll biosynthetic systems.

The conservation of the cfb gene cluster extends beyond methanogenic archaea to include anaerobic methanotrophic archaea (ANME), which utilize methyl-coenzyme M reductase for the reverse reaction of methane oxidation [27] [28]. Recent metagenomic studies have identified cfb-like gene clusters in novel archaeal lineages such as the "Candidatus Methylarchaeales" within the phylum Thermoproteota, expanding the known phylogenetic distribution of F430-synthesizing organisms [27] [28].

Gene cluster stability appears to be maintained through strong selective pressure for coordinated gene expression and the metabolic necessity of all five enzymatic steps for functional coenzyme F430 production [24] [29]. The tight linkage of these genes facilitates their coordinated regulation and ensures the stoichiometric production of enzymes required for the complex biosynthetic pathway. This organization represents an example of a metabolic gene cluster where the physical proximity of genes reflects their functional interdependence in a discrete biochemical pathway [30].

Dates

Last modified: 07-20-2023

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